molecular formula C20H26O2 B216109 1-Ethyl-4-[4-(4-ethylphenoxy)butoxy]benzene

1-Ethyl-4-[4-(4-ethylphenoxy)butoxy]benzene

Cat. No. B216109
M. Wt: 298.4 g/mol
InChI Key: SNACHUKKDHLGMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Ethyl-4-[4-(4-ethylphenoxy)butoxy]benzene, commonly known as EEPEB, is a chemical compound that has been widely used in scientific research. It belongs to the family of ether-linked benzene derivatives and has been synthesized using a variety of methods.

Mechanism of Action

The mechanism of action of EEPEB is not fully understood, but it is believed to involve the activation of GPR55, leading to the activation of downstream signaling pathways. This activation can result in various biochemical and physiological effects.
Biochemical and Physiological Effects:
EEPEB has been shown to have various biochemical and physiological effects, including the activation of intracellular calcium signaling, the modulation of neuronal excitability, and the regulation of bone development. In addition, EEPEB has been shown to have anti-inflammatory and anti-cancer properties.

Advantages and Limitations for Lab Experiments

EEPEB has several advantages for lab experiments, including its high selectivity and potency for GPR55 activation. However, its limited solubility in aqueous solutions and potential off-target effects should be considered when designing experiments.

Future Directions

There are several future directions for the study of EEPEB, including the development of more potent and selective GPR55 ligands, the investigation of its effects on other physiological processes, and the development of EEPEB-based therapeutics for the treatment of various diseases.
In conclusion, EEPEB is a chemical compound that has been widely used in scientific research due to its various applications and effects. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on EEPEB is needed to fully understand its potential for various applications.

Synthesis Methods

EEPEB can be synthesized using a variety of methods, including the Williamson ether synthesis, Suzuki-Miyaura cross-coupling reaction, and Friedel-Crafts acylation reaction. Among these methods, the Suzuki-Miyaura cross-coupling reaction has been widely used due to its high efficiency and selectivity. The reaction involves the coupling of an arylboronic acid with an aryl halide in the presence of a palladium catalyst and a base.

Scientific Research Applications

EEPEB has been used in various scientific research applications, including as a ligand for G protein-coupled receptors (GPCRs) and as a fluorescent probe for imaging cellular membranes. In particular, EEPEB has been shown to selectively activate the G protein-coupled receptor GPR55, which is involved in various physiological processes such as pain sensation, bone development, and cancer progression.

properties

Product Name

1-Ethyl-4-[4-(4-ethylphenoxy)butoxy]benzene

Molecular Formula

C20H26O2

Molecular Weight

298.4 g/mol

IUPAC Name

1-ethyl-4-[4-(4-ethylphenoxy)butoxy]benzene

InChI

InChI=1S/C20H26O2/c1-3-17-7-11-19(12-8-17)21-15-5-6-16-22-20-13-9-18(4-2)10-14-20/h7-14H,3-6,15-16H2,1-2H3

InChI Key

SNACHUKKDHLGMR-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)OCCCCOC2=CC=C(C=C2)CC

Canonical SMILES

CCC1=CC=C(C=C1)OCCCCOC2=CC=C(C=C2)CC

Origin of Product

United States

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